ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE
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Overview
Description
ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a phenoxyacetamido group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 4-isopropylphenol with chloroacetic acid to form 4-(propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with 3-amino benzoic acid to form the phenoxyacetamido intermediate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-{2-[4-(METHYL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with a methyl group instead of an isopropyl group.
ETHYL 3-{2-[4-(ETHYL)PHENOXY]ACETAMIDO}BENZOATE: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
ETHYL 3-{2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-20(23)16-6-5-7-17(12-16)21-19(22)13-25-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIELOPPOHTVXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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